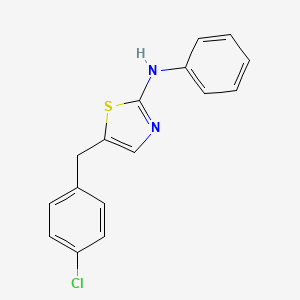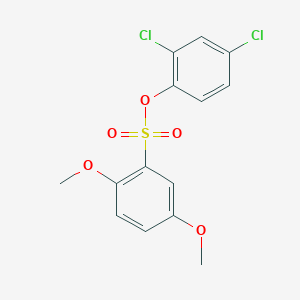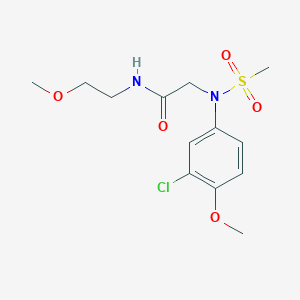
5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine, also known as CPTH2, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of histone acetyltransferase (HAT) activity and has been shown to have potential therapeutic applications in cancer and neurodegenerative diseases.
Mecanismo De Acción
5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine inhibits HAT activity by binding to the active site of the enzyme and preventing the transfer of acetyl groups to histones. This leads to a decrease in histone acetylation, which affects gene expression and chromatin remodeling. 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine has been shown to be selective for the p300/CBP-associated factor (PCAF) HAT, which is overexpressed in many cancer cells.
Biochemical and Physiological Effects:
5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine has been shown to induce apoptosis and inhibit cell proliferation. In neurodegenerative diseases, 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine in lab experiments is its specificity for PCAF HAT. This allows for selective inhibition of histone acetylation and gene expression. However, 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine has some limitations in lab experiments, such as its low solubility in water and its potential for off-target effects.
Direcciones Futuras
There are many future directions for the use of 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine in scientific research. One area of interest is the development of 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine derivatives with improved solubility and selectivity. Another area of interest is the use of 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine in combination with other drugs to enhance its therapeutic effects. Additionally, the potential use of 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine in epigenetic therapy for cancer and neurodegenerative diseases is an area of active research.
Métodos De Síntesis
The synthesis of 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine involves a multi-step process that starts with the reaction of 4-chlorobenzylamine with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with phenyl isothiocyanate to form the final product, 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine. The synthesis of 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine has been widely used in scientific research as a potent inhibitor of HAT activity. HATs are enzymes that acetylate histones, which play a crucial role in gene expression and chromatin remodeling. Inhibition of HAT activity by 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine has been shown to have potential therapeutic applications in cancer and neurodegenerative diseases.
Propiedades
IUPAC Name |
5-[(4-chlorophenyl)methyl]-N-phenyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c17-13-8-6-12(7-9-13)10-15-11-18-16(20-15)19-14-4-2-1-3-5-14/h1-9,11H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDJZCWAZGMRSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[amino(imino)methyl]-4-{[3-(2-naphthyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5227976.png)

![5-methyl-1-phenyl-N-[(5-phenyl-2-furyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227998.png)

![11-(5-chloro-2-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5228007.png)
![ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5228015.png)
![4-(4-methoxy-2-nitrophenyl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5228016.png)
![4-[(2-allylphenoxy)methyl]benzoic acid](/img/structure/B5228017.png)
![N-[2-(1H-indol-1-yl)ethyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5228024.png)
![ethyl 3-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5228058.png)
![1-[4-(1-adamantyl)phenoxy]-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5228067.png)


![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-methylpyridinium bromide](/img/structure/B5228085.png)